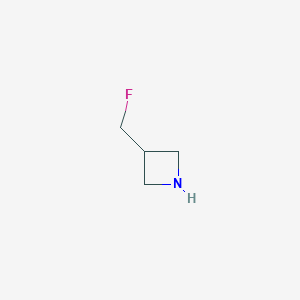

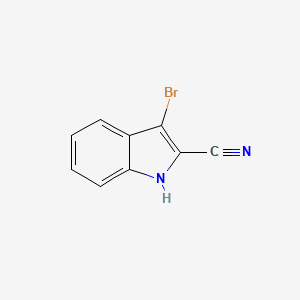

3-Brom-1H-indol-2-carbonitril

Übersicht

Beschreibung

“3-bromo-1H-indole-2-carbonitrile” is a chemical compound . It is a type of indole derivative . Indoles are significant heterocyclic systems in natural products and drugs . They play a main role in cell biology and are important types of molecules .

Synthesis Analysis

Indole derivatives are synthesized through various methods. One approach for the preparation of polysubstituted indole-2-carbonitriles involves a cross-coupling reaction of compounds 1-(but-2-ynyl)-1H-indole-2-carbonitriles and 1-benzyl-3-iodo-1H-indole-2-carbonitriles . The reactivity of indole derivatives with iodine at position 3 was studied using cross-coupling reactions .

Molecular Structure Analysis

Indole is also known as benzopyrrole which contains a benzenoid nucleus and has 10 π-electrons (two from lone pair on nitrogen and double bonds provide eight electrons) which makes them aromatic in nature . Similar to the benzene ring, electrophilic substitution occurs readily on indole due to excessive π-electrons delocalization .

Chemical Reactions Analysis

Indole derivatives are essential and efficient chemical precursors for generating biologically active structures . Their inherent functional groups can undergo C–C and C–N coupling reactions and reductions easily .

Wissenschaftliche Forschungsanwendungen

Mehrkomponentenreaktionen in der organischen Synthese

3-Brom-1H-indol-2-carbonitril: wird in Mehrkomponentenreaktionen (MCRs) zur Synthese verschiedener heterocyclischer Verbindungen eingesetzt . Diese Reaktionen sind wertvoll für die effiziente Herstellung komplexer Moleküle und spielen insbesondere bei der Entwicklung von Pharmazeutika und biologisch aktiven Molekülen eine wichtige Rolle.

Erforschung der biologischen Aktivität

Diese Verbindung dient als Gerüst für die Synthese von Derivaten mit potenziellen biologischen Aktivitäten. Forschungen haben gezeigt, dass Indolderivate eine Reihe von Aktivitäten aufweisen, darunter antivirale, entzündungshemmende und krebshemmende Eigenschaften . Das Bromatom in This compound kann weiter funktionalisiert werden, um diese Aktivitäten zu untersuchen.

Landwirtschaftliche Chemie

In der Landwirtschaft können Indolderivate wie This compound auf ihre Rolle als Vorläufer für Pflanzenhormone oder als Teil synthetischer Wege für Agrochemikalien untersucht werden .

Materialwissenschaft

Indolverbindungen sind wichtige Vorläufer bei der Synthese biologisch aktiver Strukturen, die in der Materialwissenschaft für die Entwicklung neuer Materialien mit spezifischen Eigenschaften eingesetzt werden können .

Industrielle Anwendungen

Die Vielseitigkeit von Indolverbindungen, darunter This compound, macht sie zu Kandidaten für biotechnologische Produktionsprozesse. Sie können zur Synthese von Mehrwertprodukten wie natürlichen Farbstoffen oder Verbindungen mit therapeutischem Potenzial verwendet werden .

Analytische Chemie

In der analytischen Chemie könnte This compound aufgrund seiner Reaktivität und des Potenzials zur weiteren Funktionalisierung als Reagenz oder Baustein zur Entwicklung analytischer Methoden, wie z. B. Sensoren oder Assays, verwendet werden .

Wirkmechanismus

Target of Action

Indole derivatives have been found to bind with high affinity to multiple receptors . They are important types of molecules in cell biology and play a main role in various biological activities .

Mode of Action

Indole derivatives are known to interact with their targets through various mechanisms, often involving the formation of hydrogen bonds .

Biochemical Pathways

Indole derivatives can affect a variety of biochemical pathways. They possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

Result of Action

Indole derivatives are known to have a broad spectrum of biological activities and can have diverse effects at the molecular and cellular level .

Zukünftige Richtungen

Indole derivatives possess various biological activities, which have created interest among researchers to synthesize a variety of indole derivatives . The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years . Therefore, the field of indole derivatives awaits further exploitation in the assembly of pharmaceutically interesting scaffolds .

Biochemische Analyse

Biochemical Properties

3-bromo-1H-indole-2-carbonitrile plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, indole derivatives, including 3-bromo-1H-indole-2-carbonitrile, have been shown to bind with high affinity to multiple receptors, which can modulate signaling pathways and cellular responses . The nature of these interactions often involves hydrogen bonding, hydrophobic interactions, and π-π stacking, which contribute to the compound’s stability and efficacy in biochemical reactions .

Cellular Effects

3-bromo-1H-indole-2-carbonitrile exerts various effects on different types of cells and cellular processes. It has been reported to influence cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives can modulate the activity of protein kinases, which play a crucial role in cell signaling and regulation . Additionally, 3-bromo-1H-indole-2-carbonitrile may affect the expression of genes involved in cell proliferation, apoptosis, and differentiation, thereby impacting cellular function and homeostasis .

Molecular Mechanism

The molecular mechanism of action of 3-bromo-1H-indole-2-carbonitrile involves its interaction with specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. The compound can bind to the active sites of enzymes, blocking their activity or altering their conformation . This binding interaction can result in the inhibition of key metabolic pathways or the activation of signaling cascades that regulate cellular processes . Additionally, 3-bromo-1H-indole-2-carbonitrile may influence gene expression by interacting with transcription factors or epigenetic regulators .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-bromo-1H-indole-2-carbonitrile can change over time due to its stability, degradation, and long-term impact on cellular function. Studies have shown that indole derivatives, including 3-bromo-1H-indole-2-carbonitrile, can undergo degradation under certain conditions, leading to a decrease in their efficacy . The compound’s stability can be enhanced by optimizing storage conditions and formulation . Long-term exposure to 3-bromo-1H-indole-2-carbonitrile may result in sustained changes in cellular function, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of 3-bromo-1H-indole-2-carbonitrile vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as anti-inflammatory or anticancer activity . At higher doses, it may cause toxic or adverse effects, including hepatotoxicity, nephrotoxicity, or neurotoxicity . Threshold effects have been observed, where the compound’s efficacy and safety profile change significantly with increasing dosage . Therefore, careful dose optimization is essential to maximize the therapeutic benefits while minimizing potential risks .

Metabolic Pathways

3-bromo-1H-indole-2-carbonitrile is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism and clearance. The compound can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates or metabolites . These metabolic transformations can affect the compound’s bioavailability, efficacy, and toxicity . Additionally, 3-bromo-1H-indole-2-carbonitrile may influence metabolic flux and metabolite levels, impacting overall cellular metabolism .

Transport and Distribution

The transport and distribution of 3-bromo-1H-indole-2-carbonitrile within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes by efflux or uptake transporters, influencing its intracellular concentration and localization . Binding proteins, such as albumin or globulins, can also affect the compound’s distribution and bioavailability . The localization and accumulation of 3-bromo-1H-indole-2-carbonitrile within specific tissues or organs can impact its therapeutic efficacy and potential side effects .

Subcellular Localization

The subcellular localization of 3-bromo-1H-indole-2-carbonitrile is crucial for its activity and function. The compound can be targeted to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, 3-bromo-1H-indole-2-carbonitrile may localize to the nucleus, mitochondria, or endoplasmic reticulum, where it can exert its effects on gene expression, energy metabolism, or protein synthesis . The subcellular distribution of the compound can influence its potency, selectivity, and overall biological activity .

Eigenschaften

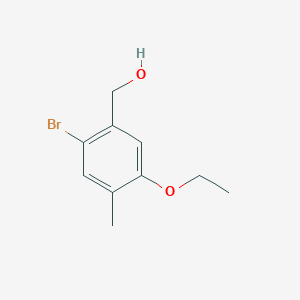

IUPAC Name |

3-bromo-1H-indole-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrN2/c10-9-6-3-1-2-4-7(6)12-8(9)5-11/h1-4,12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRCQWPZGXKILDT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(N2)C#N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

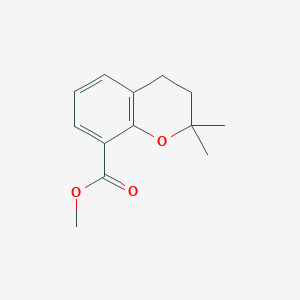

![2-Isopropyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-6-carboxylic acid hydrochloride](/img/structure/B1444588.png)

![Tert-butyl 2,9-diazaspiro[5.5]undecane-2-carboxylate hydrochloride](/img/structure/B1444595.png)